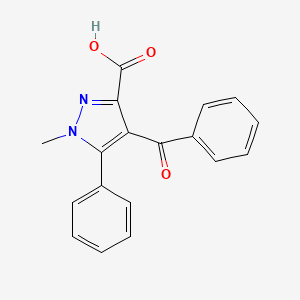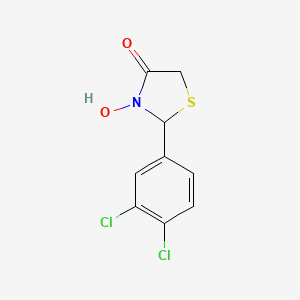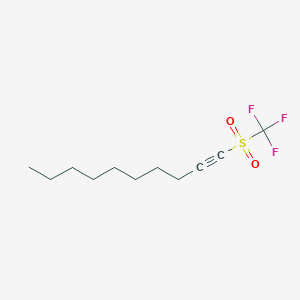
5-Methoxy-2-(2-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-(2-methyl-3-nitrophenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a methoxy group at the 5th position, a methyl group at the 2nd position, and a nitro group at the 3rd position of the phenyl ring attached to the chromen-4-one core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(2-methyl-3-nitrophenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-nitrobenzaldehyde and 5-methoxy-2-hydroxyacetophenone.
Condensation Reaction: The first step involves a condensation reaction between 2-methyl-3-nitrobenzaldehyde and 5-methoxy-2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate chalcone.
Cyclization: The intermediate chalcone undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the chromen-4-one core structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 5-Methoxy-2-(2-methyl-3-nitrophenyl)-4H-chromen-4-one.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-(2-methyl-3-nitrophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding quinones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Applications De Recherche Scientifique
5-Methoxy-2-(2-methyl-3-nitrophenyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-(2-methyl-3-nitrophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2-(2-methylphenyl)-4H-chromen-4-one: Lacks the nitro group, which may result in different biological activities.
5-Methoxy-2-(3-nitrophenyl)-4H-chromen-4-one: Has the nitro group at a different position, potentially altering its reactivity and properties.
2-(2-Methyl-3-nitrophenyl)-4H-chromen-4-one: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
5-Methoxy-2-(2-methyl-3-nitrophenyl)-4H-chromen-4-one is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activities
Propriétés
Numéro CAS |
921942-55-4 |
|---|---|
Formule moléculaire |
C17H13NO5 |
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
5-methoxy-2-(2-methyl-3-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C17H13NO5/c1-10-11(5-3-6-12(10)18(20)21)16-9-13(19)17-14(22-2)7-4-8-15(17)23-16/h3-9H,1-2H3 |
Clé InChI |
PJJCYRBFKFECBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)

![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)


![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)




